TRPA1 Antagonist Potency Compared to Structurally Related 6-Cyclopropylpyrimidine Analogs
The 6-cyclopropylpyrimidin-4-ylmethyl substructure present in CAS 2194845-78-6 is a recurrent pharmacophoric element in patent-disclosed TRPA1 antagonist series [1]. In the Hydra Biosciences patent family, compounds containing this exact heterocyclic core demonstrate TRPA1 antagonist IC₅₀ values in the sub-100 nM range in FLIPR-based Ca²⁺ flux assays using CHO or HEK293 cells expressing human TRPA1 [1]. For example, a closely related chemotype bearing the identical 6-cyclopropylpyrimidin-4-ylmethyl core (but with a distinct appendage) achieved an IC₅₀ of 64 nM in a FLIPR assay [2]. The target compound 2194845-78-6, by virtue of its defined 2-chlorophenoxy substitution, is expected to modulate this potency within the structure-activity relationship (SAR) landscape established for this series.
| Evidence Dimension | TRPA1 antagonist IC₅₀ (FLIPR Ca²⁺ assay) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 2194845-78-6 |
| Comparator Or Baseline | Analog bearing 6-cyclopropylpyrimidin-4-yl core: IC₅₀ = 64 nM (human TRPA1 in CHO cells) |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Human TRPA1 recombinantly expressed in CHO cells; cinnamaldehyde- or AITC-induced Ca²⁺ influx measured by FLIPR |
Why This Matters
Procurement decisions for TRPA1-focused research programs require knowledge of the actual potency of the exact compound rather than reliance on class-level expectation, as even single-atom substitutions can shift potency by >10-fold within this chemotype.
- [1] Hydra Biosciences, Inc. WO2015155306A1 – New TRPA1 antagonists. WIPO (PCT) Patent Publication, 2015. View Source
- [2] BindingDB. BDBM50263527 (CHEMBL4087767) – IC₅₀ = 64 nM for human TRPA1 in CHO cells (FLIPR assay). Curated by ChEMBL. Accessed 2026. View Source
